4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 2,4-dimethylphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.
Attachment of the 2,4-Dimethylphenyl Group: This step involves the substitution of a suitable precursor with the 2,4-dimethylphenyl group, which can be achieved through various coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The triazole ring and the phenyl group can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, which affects its reactivity and applications.
4-(Bromomethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole: Lacks the methyl groups on the phenyl ring, which can influence its steric and electronic properties.
Uniqueness
4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl group and the 2,4-dimethylphenyl group. This combination imparts specific reactivity and properties that are not observed in similar compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(chloromethyl)-1-(2,4-dimethylphenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-4-11(9(2)5-8)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXPVKCLDGSHBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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